molecular formula C10H15N3O B1609444 (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol CAS No. 419557-05-4

(1-(Pyrimidin-2-yl)piperidin-3-yl)methanol

Cat. No.: B1609444
CAS No.: 419557-05-4
M. Wt: 193.25 g/mol
InChI Key: ALKWULXIMAKWHB-UHFFFAOYSA-N
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Description

(1-(Pyrimidin-2-yl)piperidin-3-yl)methanol: is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . This compound features a pyrimidine ring attached to a piperidine ring, which is further connected to a methanol group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol typically involves the reaction of pyrimidine derivatives with piperidine intermediates. One common method includes the use of pyrimidine-2-carbaldehyde and 3-piperidinemethanol under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions between heterocyclic compounds and biological macromolecules. It helps in understanding the binding mechanisms and effects on proteins and enzymes .

Medicine: The compound is explored for its potential therapeutic properties. It serves as a precursor in the synthesis of drugs targeting various diseases, including neurological disorders and infections .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for creating polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with amino acid residues in proteins, affecting their function. The piperidine ring provides additional binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol is unique due to its combination of a pyrimidine ring and a piperidine ring, which provides a distinct set of chemical and biological properties. This makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-3-1-6-13(7-9)10-11-4-2-5-12-10/h2,4-5,9,14H,1,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKWULXIMAKWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424185
Record name (1-pyrimidin-2-ylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419557-05-4
Record name (1-pyrimidin-2-ylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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